Tetrafluoro-1,3-bis(trifluoromethyl)benzene
CAS No.: 319-82-4
Cat. No.: VC3838709
Molecular Formula: C8F10
Molecular Weight: 286.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 319-82-4 |
|---|---|
| Molecular Formula | C8F10 |
| Molecular Weight | 286.07 g/mol |
| IUPAC Name | 1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)5(11)2(3)8(16,17)18 |
| Standard InChI Key | LALVQFXNRXDTGV-UHFFFAOYSA-N |
| SMILES | C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(F)(F)F |
| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(F)(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s IUPAC name, 1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene, reflects its substitution pattern: fluorine atoms occupy the 1, 2, 3, and 5 positions, while trifluoromethyl () groups are located at the 4 and 6 positions . The SMILES notation and InChI key further define its planar aromatic structure .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 286.07 g/mol | |
| CAS Number | 319-82-4 | |
| SMILES | ||
| InChIKey |
Electronic Effects
The electronegative fluorine and substituents induce strong electron-withdrawing effects, stabilizing the benzene ring through resonance and inductive mechanisms . This electronic configuration reduces reactivity toward electrophilic substitution, a hallmark of perfluorinated aromatics . Computational studies suggest that the compound’s low polarizability and high ionization potential arise from its symmetrical substitution pattern .
Synthesis and Manufacturing
Industrial Synthesis Routes
Tetrafluoro-1,3-bis(trifluoromethyl)benzene is typically synthesized via halogen-exchange reactions starting from partially fluorinated precursors. One reported method involves the treatment of 1,3-bis(trifluoromethyl)benzene with elemental fluorine under controlled conditions, followed by purification via fractional distillation .
Laboratory-Scale Preparation
A patent-pending approach utilizes Grignard reagent intermediates derived from 3,5-bis(trifluoromethyl)-1-bromobenzene. Reaction with magnesium in anhydrous tetrahydrofuran (THF) yields a phenylmagnesium bromide intermediate, which is subsequently quenched with paraformaldehyde to form benzyl alcohol derivatives . Halogenation of these intermediates with hydrobromic acid produces fluorinated benzyl halides, precursors to the target compound .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Grignard Formation | Mg, THF, 25–60°C, 2–5 hrs | 85–90% | |
| Formylation | Paraformaldehyde, THF/toluene, 0–25°C | 78% | |
| Halogenation | 48% HBr, , 100°C | 99% |
Physical and Chemical Properties
Thermodynamic Stability
The compound’s fully fluorinated structure confers remarkable thermal stability, with decomposition temperatures exceeding 300°C . Its low volatility (predicted boiling point >200°C) and high density (~1.8 g/cm³) align with trends observed in perfluorinated aromatics .
Solubility and Reactivity
Tetrafluoro-1,3-bis(trifluoromethyl)benzene exhibits limited solubility in polar solvents but is miscible with fluorinated hydrocarbons and aromatic ethers . The strong C-F bonds (bond energy ~485 kJ/mol) render it resistant to hydrolysis and oxidation, even under acidic or basic conditions .
Table 3: Selected Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | ~1.8 g/cm³ (estimated) | |
| Melting Point | Not reported | – |
| Boiling Point | >200°C (estimated) | |
| Solubility in THF | High |
Applications in Industry and Research
Specialty Solvent
The compound’s chemical inertness and non-polar nature make it an ideal solvent for reactions involving strong Lewis acids or electrophiles, such as Friedel-Crafts alkylation . Its use in the synthesis of 3,5-bis(trifluoromethyl)benzylalcohol highlights its role in facilitating high-yield transformations .
Fluorinated Material Precursor
As a raw material, it serves as a building block for advanced polymers and liquid crystals, where its high fluorine content enhances thermal and chemical resistance . Recent studies explore its incorporation into proton-exchange membranes for fuel cells, leveraging its hydrophobic properties .
Comparative Analysis with Related Compounds
1,3-Bis(trifluoromethyl)benzene (CAS 402-31-3)
This analog lacks the four fluorine substituents, resulting in lower density (1.4 g/cm³), lower boiling point (116°C), and higher reactivity toward electrophiles .
Table 4: Structural and Property Comparison
| Property | Tetrafluoro-1,3-bis(trifluoromethyl)benzene | 1,3-Bis(trifluoromethyl)benzene |
|---|---|---|
| Molecular Formula | ||
| Boiling Point | >200°C | 116°C |
| Density | ~1.8 g/cm³ | 1.4 g/cm³ |
| Reactivity | Low | Moderate |
Recent Advances and Future Directions
Recent patents highlight innovations in catalytic fluorination methods to improve synthesis efficiency . Ongoing research explores its utility in organic electronics, where its electron-deficient aromatic system could enhance charge transport in semiconductors .
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